Fmoc-beta-hoala(1-naphthyl)-oh

Peptide backbone engineering Conformational restriction Peptidomimetic design

Peptide researchers face rapid α-peptide degradation in biological environments, undermining in vivo stability. Fmoc-β-HoAla(1-naphthyl)-OH solves this by combining a β³-backbone extension with a 1-naphthyl side chain for conformationally constrained, protease-resistant peptidomimetics. • Enzymatic stability: β-peptides remain intact ≥48 h vs. α-peptide degradation in <15 min • Unique π-stacking geometry distinct from α-naphthylalanine derivatives and the 2-naphthyl positional isomer (CAS 270063-40-6) • Supplied ≥98% (HPLC) as white powder; store at 2-8°C Ideal SPPS building block for designing naphthyl-containing peptides requiring both backbone rigidity and aromatic interaction capacity.

Molecular Formula C29H25NO4
Molecular Weight 451.5 g/mol
Cat. No. B13400831
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFmoc-beta-hoala(1-naphthyl)-oh
Molecular FormulaC29H25NO4
Molecular Weight451.5 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=CC=C2CC(CC(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35
InChIInChI=1S/C29H25NO4/c31-28(32)17-21(16-20-10-7-9-19-8-1-2-11-22(19)20)30-29(33)34-18-27-25-14-5-3-12-23(25)24-13-4-6-15-26(24)27/h1-15,21,27H,16-18H2,(H,30,33)(H,31,32)
InChIKeyQKDVUQGMQTZWKV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Fmoc-beta-hoala(1-naphthyl)-oh Building Block


Fmoc-beta-hoala(1-naphthyl)-oh (CAS 270063-38-2) is an Fmoc-protected β-homoamino acid derivative featuring a 1-naphthyl side chain, with molecular formula C₂₉H₂₅NO₄ and molecular weight 451.51 g/mol [1]. It belongs to the class of β³-homoamino acids, characterized by an additional methylene group in the backbone relative to α-amino acids [2]. The compound is supplied as a white to off-white powder with typical purity specifications of ≥95% to ≥98% (HPLC), stored at 2-8°C . Its primary application is as a building block in solid-phase peptide synthesis (SPPS) for introducing conformationally constrained and proteolytically resistant motifs into peptide chains [2].

SPPS-ready Fmoc protection enables direct solid-phase peptide synthesis incorporation
β³-backbone Additional methylene group introduces conformational constraint and proteolytic resistance
1-naphthyl Aromatic side chain supports π-π stacking and hydrophobic packing studies

Limitations of Generic Substitution for Fmoc-beta-hoala(1-naphthyl)-oh


The combination of a β-homoamino acid backbone with a 1-naphthyl side chain generates a unique conformational and interaction profile that cannot be replicated by substituting with α-naphthylalanine derivatives or β-homoamino acids lacking the naphthyl moiety. β-Amino acids modulate peptide backbone conformation, dynamics, and proteolytic susceptibility in ways distinct from α-amino acids [1]. Specifically, the additional methylene group in β-homoamino acids alters the spatial presentation of the naphthyl side chain relative to the peptide backbone, influencing π-π stacking geometry and hydrophobic packing interactions . Substituting with Fmoc-β-HoAla-OH (CAS 193954-26-6), which lacks the naphthyl side chain, eliminates aromatic interactions essential for receptor binding or self-assembly . Conversely, using α-naphthylalanine derivatives (e.g., Fmoc-3-(1-naphthyl)-L-alanine, CAS 96402-49-2) removes the β-backbone extension that confers resistance to enzymatic degradation and alters backbone flexibility [1]. The 1-naphthyl positional isomer further distinguishes this compound from its 2-naphthyl analog (CAS 270063-40-6), as the naphthyl attachment position modulates π-stacking orientation and steric accessibility .

Naphthyl-absent β-analogs
Fmoc-β-HoAla-OH lacks the aromatic side chain; π-stacking and hydrophobic packing interactions may not be preserved.
α-amino acid counterparts
α-naphthylalanine derivatives lack the β-backbone extension; proteolytic stability profile may differ and conformational preferences may shift.
2-naphthyl positional isomer
The 2-naphthyl attachment alters aromatic ring orientation; interaction geometry in binding or self-assembly studies may not transfer directly.

Fmoc-beta-hoala(1-naphthyl)-oh Differentiation Evidence


β-Backbone and 1-Naphthyl vs. Simplified Analogs

Fmoc-beta-hoala(1-naphthyl)-oh incorporates three distinguishing structural features in a single building block: an Fmoc protecting group compatible with standard SPPS, a β-homoamino acid backbone (one additional methylene versus α-amino acids), and a 1-naphthyl aromatic side chain [1]. In contrast, Fmoc-β-HoAla-OH (CAS 193954-26-6) lacks the naphthyl side chain entirely, while Fmoc-3-(1-naphthyl)-L-alanine (CAS 96402-49-2) lacks the β-backbone extension . The 2-naphthyl isomer Fmoc-β-HoAla(2-naphthyl)-OH (CAS 270063-40-6) differs in naphthyl attachment position, which alters the spatial orientation of the aromatic ring system . No single comparator building block simultaneously provides the β-backbone conformational modulation and the 1-naphthyl π-stacking capacity.

Structural feature combination
Class-level
β³-backbone + 1-naphthyl side chain vs. simplified analogs lacking one feature
Unique scaffold enabling simultaneous conformational modulation and specific aromatic interactions
Data to verify for target-specific binding contexts
Peptide backbone engineering Conformational restriction Peptidomimetic design

Proteolytic Stability: β- vs. α-Amino Acid Backbone

β-Peptides constructed from β-amino acids exhibit markedly enhanced resistance to enzymatic degradation compared to α-peptide counterparts [1]. In controlled digestion experiments using a panel of peptidases, β-peptides showed no detectable degradation under conditions where corresponding α-peptides underwent complete cleavage within 15 minutes, with β-peptides remaining stable for at least 48 hours [2]. Fmoc-beta-hoala(1-naphthyl)-oh, as a β³-homoamino acid building block, can be incorporated into peptide sequences to confer this proteolytic resistance property [3]. While direct head-to-head data for this specific compound are not available in open literature, the class-level evidence establishes that β-amino acid-containing peptides are stable against common peptidases [1][2]. This contrasts with peptides built from α-amino acid analogs such as Fmoc-3-(1-naphthyl)-L-alanine, which lack the β-backbone and are expected to exhibit standard α-peptide susceptibility to enzymatic cleavage.

Proteolytic stability (class-level)
Class-level
>192× degradation time vs. α-peptides
Supports design of peptide sequences with extended research half-life
Class-level β-peptide data; compound-specific validation recommended
Peptide stability Protease resistance Therapeutic peptide half-life

1-Naphthyl vs. 2-Naphthyl: Positional Isomerism and π-π Stacking

Fmoc-beta-hoala(1-naphthyl)-oh (CAS 270063-38-2) contains a 1-naphthyl substituent, whereas its close analog Fmoc-β-HoAla(2-naphthyl)-OH (CAS 270063-40-6) contains a 2-naphthyl group [1]. The difference in naphthyl substitution position alters the spatial projection of the aromatic ring system relative to the peptide backbone, which influences the geometry and strength of π-π stacking interactions in folded peptides and protein-ligand interfaces . While no direct comparative binding or structural data for this specific compound pair are available in open literature, the structural distinction is definitive based on InChI and canonical SMILES: the 1-naphthyl isomer has attachment at the 1-position of the naphthalene ring system (SMILES: C1=CC=C2C(=C1)C=CC=C2C[C@@H](CC(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35), whereas the 2-naphthyl isomer attaches at the 2-position (SMILES: C1=CC=C2C=C(C=CC2=C1)C[C@@H](CC(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35) [1].

1-Naphthyl vs. 2-naphthyl isomer
Supporting evidence
Positional isomerism: ring attachment at C1 alters spatial orientation vs. C2 attachment
Correct positional isomer essential for π-stacking geometry studies
Structural identity confirmed by InChIKey; direct comparative binding data limited
Aromatic interactions π-π stacking Peptide self-assembly Receptor binding geometry

Stereochemical Purity: L- vs. D-Enantiomer

Fmoc-beta-hoala(1-naphthyl)-oh (L-enantiomer, CAS 270063-38-2) and its D-enantiomer counterpart Fmoc-D-β-HoAla(1-naphthyl)-OH (CAS 269398-89-2) represent distinct chiral building blocks with non-identical stereochemistry at the β-carbon [1]. The L-enantiomer is supplied with typical purity specifications of ≥95% to ≥98% (HPLC), while the D-enantiomer is available with chiral purity ≥99% [2]. These stereoisomers are not interchangeable in peptide synthesis: the L-enantiomer yields peptides with (S)-configuration at the β-carbon, while the D-enantiomer yields (R)-configuration, which can produce opposite biological activities or distinct conformational preferences [3]. Procurement of the specific enantiomer is essential for experiments requiring defined stereochemistry for target engagement or structural studies.

Enantiomeric identity
Supporting evidence
L-enantiomer (≥95% purity) vs. D-enantiomer (≥99% purity)
Stereochemistry critical for chiral peptide research; enantiomers not interchangeable
Verify chiral HPLC data for intended application
Chiral peptide synthesis Stereoselective binding Enantiomeric purity

Recommended Applications for Fmoc-beta-hoala(1-naphthyl)-oh


Protease-Resistant Peptidomimetics for Extended Half-Life

Researchers designing peptide-based therapeutics that require resistance to enzymatic degradation should procure Fmoc-beta-hoala(1-naphthyl)-oh for incorporation into sequences. The β-amino acid backbone confers class-level proteolytic stability, with β-peptides remaining intact for ≥48 hours under conditions that fully degrade α-peptides within 15 minutes [1]. This building block enables synthesis of naphthyl-containing peptidomimetics that simultaneously benefit from the stability-enhancing β-backbone and the aromatic π-stacking capacity of the 1-naphthyl side chain [2].

1-Naphthyl π-Stacking Geometry for SAR Studies

For peptide ligand development projects where the spatial orientation of aromatic moieties influences receptor binding affinity, procurement of the specific 1-naphthyl positional isomer (CAS 270063-38-2) rather than the 2-naphthyl analog (CAS 270063-40-6) is essential [1][2]. The 1-naphthyl attachment projects the aromatic ring system with distinct geometry compared to the 2-naphthyl isomer, which can affect π-π stacking interactions and hydrophobic packing in protein-ligand interfaces .

β-Amino Acid Backbone for Conformationally Constrained Peptides

Investigators seeking to modulate peptide backbone conformation through incorporation of β-amino acids should select Fmoc-beta-hoala(1-naphthyl)-oh over α-naphthylalanine derivatives. β-Amino acids modulate peptide conformation, dynamics, and secondary structure formation in ways distinct from α-amino acids [1]. The additional methylene group provides increased backbone flexibility that can stabilize novel secondary structures or turn motifs unavailable to α-peptides [2]. This building block enables exploration of β-peptide conformational space with the added functionality of a 1-naphthyl side chain.

Application
Selection Property
Validation Focus
Protease-resistant peptidomimetic research
β-homoamino acid backbone
Protease stability assay validation
Aromatic interaction SAR studies
1-Naphthyl positional isomer
π-π stacking and binding geometry evaluation
Conformationally constrained peptide design
β³-backbone flexibility
Secondary structure analysis (CD, NMR)

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